molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2879124
CAS No.: 863589-01-9
M. Wt: 311.4
InChI Key: PPWNGKNAPBJSDD-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves several steps. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with various substituents to obtain the desired compound. The reaction conditions typically involve the use of commercially available starting materials and reagents, with moderate to good yields . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a phosphoinositide 3-kinase inhibitor, which makes it a promising candidate for the development of new therapeutic agents . Additionally, it has been investigated for its antimicrobial, anti-inflammatory, and antitumor activities .

Comparison with Similar Compounds

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as 2-chloro-4-florophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide . These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological activities. The unique combination of substituents in this compound contributes to its distinct properties and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNGKNAPBJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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